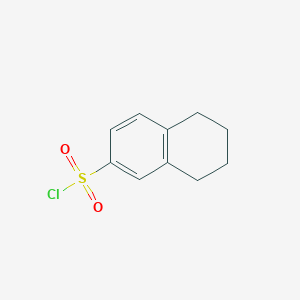
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
Cat. No. B1276011
Key on ui cas rn:
61551-49-3
M. Wt: 230.71 g/mol
InChI Key: FNEIMPFRVQQOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08178699B2
Procedure details


To a solution of commercially available 5,6,7,8-tetrahydronaphthalene (1.45 g; 11.3 mmol) in dichloromethane (22.7 mL) cooled to 0° C. was added chlorosulfonic acid (0.9 mL; 13.5 mmol) fast dropwise. The reaction mixture was stirred overnight warming to room temperature gradually. The reaction mixture was used in the next reaction directly without purification.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Cl:11][S:12](O)(=[O:14])=[O:13]>ClCCl>[CH:9]1[C:10]2[CH2:1][CH2:2][CH2:3][CH2:4][C:5]=2[CH:6]=[CH:7][C:8]=1[S:12]([Cl:11])(=[O:14])=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.45 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2CCCCC12
|
|
Name
|
|
|
Quantity
|
22.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was used in the next reaction directly without purification
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=C(C=CC=2CCCCC12)S(=O)(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
